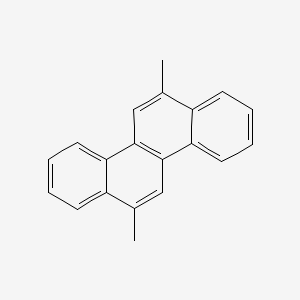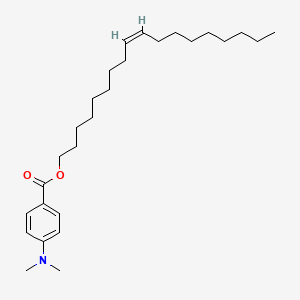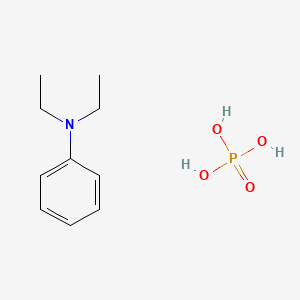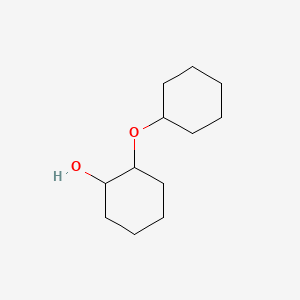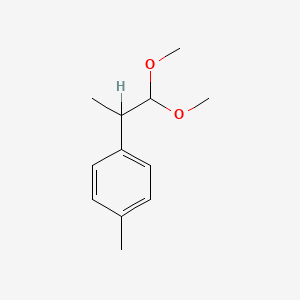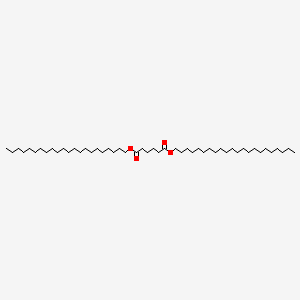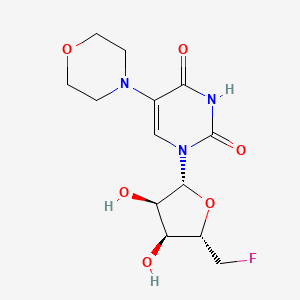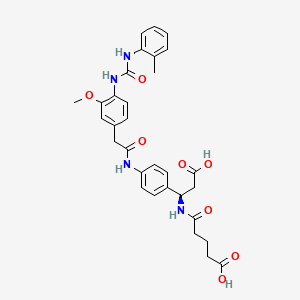
Copper dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper dihydroxybenzoate is a coordination compound formed by the interaction of copper ions with dihydroxybenzoic acid. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The dihydroxybenzoic acid ligand provides multiple coordination sites, allowing for the formation of stable complexes with copper ions.
準備方法
Synthetic Routes and Reaction Conditions: Copper dihydroxybenzoate can be synthesized through various methods, including direct reaction and hydrothermal synthesis. One common method involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with dihydroxybenzoic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Copper dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, leading to the formation of higher oxidation state species.
Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the dihydroxybenzoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands such as ethylenediamine or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) species.
科学的研究の応用
Copper dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in antibacterial and antifungal treatments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases caused by bacterial infections.
Industry: this compound is used in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis
作用機序
The mechanism of action of copper dihydroxybenzoate involves the interaction of copper ions with biological molecules. The copper ions can disrupt cellular processes by generating reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress and damage to cellular components such as proteins, lipids, and DNA. The dihydroxybenzoate ligand may also play a role in stabilizing the copper ion and enhancing its reactivity.
類似化合物との比較
Copper dihydroxybenzoate can be compared with other copper complexes, such as copper acetate and copper sulfate. While all these compounds contain copper ions, the presence of the dihydroxybenzoate ligand imparts unique properties to this compound, such as enhanced stability and specific reactivity in certain chemical reactions. Similar compounds include:
Copper acetate: Known for its use in organic synthesis and as a fungicide.
Copper sulfate: Widely used in agriculture and as an algicide.
特性
CAS番号 |
52856-54-9 |
|---|---|
分子式 |
C7H5CuO4- |
分子量 |
216.66 g/mol |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);/p-1 |
InChIキー |
YBGDZLOQBFOMHE-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C(=C1)O)[O-])C(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





